N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-n-ethylacetamide
Overview
Description
N-acetyl Desethylchloroquine-d4: is a deuterated form of N-acetyl Desethylchloroquine, which is a minor metabolite of chloroquine. This compound is primarily used as an internal standard for the quantification of N-acetyl Desethylchloroquine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-acetyl Desethylchloroquine-d4 involves the incorporation of deuterium atoms into the N-acetyl Desethylchloroquine molecule. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the precursor molecule.
Acetylation: The acetylation of the deuterated intermediate to form the final product.
Industrial Production Methods: : Industrial production of N-acetyl Desethylchloroquine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: : N-acetyl Desethylchloroquine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl Desethylchloroquine-d4 oxide, while reduction may produce N-acetyl Desethylchloroquine-d4 hydride .
Scientific Research Applications
N-acetyl Desethylchloroquine-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of N-acetyl Desethylchloroquine.
Pharmacokinetics: Helps in studying the pharmacokinetic profiles of deuterated drugs.
Metabolite Studies: Assists in the identification and quantification of drug metabolites in biological samples.
Drug Development: Used in the development of new drugs by providing insights into the metabolic pathways and stability of deuterated compounds
Mechanism of Action
The mechanism of action of N-acetyl Desethylchloroquine-d4 involves its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the molecule help in distinguishing it from non-deuterated analogs, thereby improving the accuracy and precision of quantification .
Comparison with Similar Compounds
Similar Compounds
N-acetyl Desethylchloroquine: The non-deuterated analog of N-acetyl Desethylchloroquine-d4.
Chloroquine: The parent compound from which N-acetyl Desethylchloroquine is derived.
Hydroxychloroquine: A related compound with similar pharmacological properties.
Uniqueness: : N-acetyl Desethylchloroquine-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for accurate quantification and analysis .
Properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDLFXICTKRYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919497 | |
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91828-61-4 | |
Record name | N-(4-((7-Chloroquinolin-4-yl)amino)pentyl)-N-ethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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